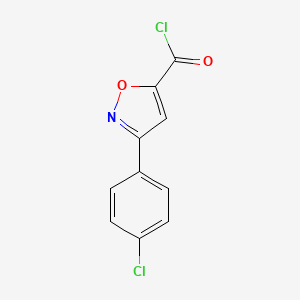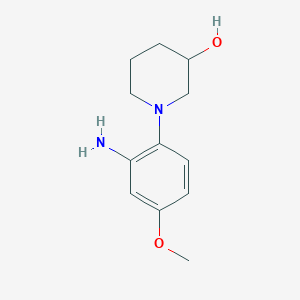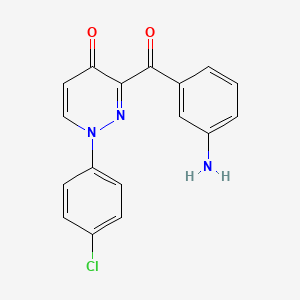
Methyl 4-methylsulfonylbenzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methylsulfonylbenzenecarboximidate is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by a monocyclic benzene moiety that carries a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methylsulfonylbenzenecarboximidate typically involves the reaction of 4-methylsulfonylbenzoic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-methylsulfonylbenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonates.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-methylsulfonylbenzenecarboximidate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for treating various diseases.
Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-methylsulfonylbenzenecarboximidate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 4-methylsulfonylbenzenecarboximidamide
- Sulfonimidates
- Sulfonamides
Comparison: Methyl 4-methylsulfonylbenzenecarboximidate is unique due to its specific functional groups and structural configuration. Compared to sulfonamides, it exhibits different reactivity and biological activity profiles. Sulfonimidates, on the other hand, share some similarities in terms of their sulfur-containing functional groups but differ in their overall chemical behavior and applications.
Propiedades
Número CAS |
1196532-94-1 |
|---|---|
Fórmula molecular |
C9H11NO3S |
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
methyl 4-methylsulfonylbenzenecarboximidate |
InChI |
InChI=1S/C9H11NO3S/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12/h3-6,10H,1-2H3 |
Clave InChI |
RIZGXVDWDHHGMB-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)



![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)



![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)

